tert-Butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2,6-dibromo-3-nitropyridin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2N3O4/c1-10(2,3)19-9(16)13-5-4-6(11)14-8(12)7(5)15(17)18/h4H,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXNWBDRLDAFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1[N+](=O)[O-])Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate typically involves the reaction of 2,6-dibromo-3-nitropyridine with tert-butyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Step 1: Pyridine Core Functionalization
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Bromination : A pyridine derivative is brominated at positions 2 and 6. For example, 2,6-dibromopyridine (compound 2 in ) undergoes further functionalization.
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Nitration : Introduction of a nitro group at position 3. While the provided sources detail nitration at position 4 ( ), the target compound’s nitro group at position 3 implies a distinct nitration step or regioselective control.
Step 2: Carbamate Formation
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Amination/Carbamate Synthesis : The pyridine derivative reacts with a carbamate precursor (e.g., di-tert-butyl dicarbonate and sodium azide) via a Curtius rearrangement ( ). This method is widely used for tert-butyl carbamate formation under mild conditions.
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Coupling : The carbamate group is introduced via nucleophilic substitution or alkylation. For instance, compound 8 in involves sodium in THF to facilitate coupling with a brominated pyridine.
Step 3: Purification and Characterization
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Column Chromatography : Used for purification, as seen in the synthesis of compound 8 ( ).
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Spectroscopic Analysis : NMR, HRMS, and IR are employed for structural validation. For example, compound 8 in is characterized by ¹H NMR (δ = 6.98 ppm for pyridine H), ¹³C NMR , and HRMS data.
Key Reagents and Reaction Conditions
Spectroscopic and Analytical Data
While the exact data for the target compound is unavailable, related compounds ( ) demonstrate the following trends:
NMR Analysis
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¹H NMR : Pyridine protons typically resonate around δ 6.90–7.65 ppm (e.g., δ = 6.98 ppm for compound 8 in ).
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¹³C NMR : Pyridine carbons appear in the range of δ 113–166 ppm ( ).
HRMS Data
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Molecular Formula : For analogs like compound 8, HRMS confirms the molecular ion (e.g., [M+Cl]⁻ = 428.9216 m/z) ( ).
IR Analysis
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Key Peaks : Stretching vibrations for carbamate (N-H, C=O) and nitro groups (NO₂) are observed. For example, compound 8 shows νmax ~1695 cm⁻¹ (C=O) and ~2976 cm⁻¹ (N-H) ( ).
Chemical Stability and Functional Group Interactions
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Reactivity : The nitro group at position 3 may influence electronic properties, potentially affecting substitution reactions.
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Protecting Groups : The tert-butyl carbamate acts as a protecting group for amines or other reactive sites, as seen in compound 8 ( ).
Comparison with Analogous Compounds
| Compound | Key Features | Synthesis Method |
|---|---|---|
| Compound 8 ( ) | (2,6-Dibromopyridin-4-yl)oxy ethyl tert-butyl carbamate | Na/THF coupling + purification |
| tert-Butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate ( ) | Chloro and nitro substituents at positions 2 and 3 | Likely analogous carbamate coupling |
| Benzimidazolone derivatives ( ) | Sulfonamide CCR4 antagonists | Sulfonation, N-substitution |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including those with a tert-butyl moiety, exhibit promising antimicrobial properties. Specifically, compounds similar to tert-butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate have been tested against multidrug-resistant pathogens. For instance, derivatives have demonstrated activity against strains of Staphylococcus aureus and Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL .
Pharmacological Potential
The compound's structure suggests potential use in developing pharmaceuticals targeting various diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in drug discovery processes. Compounds with similar structures have been noted for their activity against cancer cells and inflammatory diseases .
Material Science Applications
Organic Electronics
The incorporation of this compound in organic electronic materials has been explored. Its chemical stability and electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to enhance charge transport properties can lead to more efficient devices .
Data Table: Comparative Analysis of Similar Compounds
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study investigating new antimicrobial agents, a series of pyridine derivatives including this compound were synthesized and tested against various bacterial strains. The results showed that certain derivatives had significant antimicrobial activity, with specific focus on their efficacy against resistant strains like MRSA .
Case Study 2: Application in Organic Electronics
Another study focused on the application of this compound in organic electronic materials revealed that its incorporation into device architectures improved overall performance metrics. The findings suggested that the compound enhances both the stability and efficiency of OLEDs, making it a valuable component in next-generation electronic devices .
Mechanism of Action
The mechanism of action of tert-Butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine in the target compound offers superior leaving-group ability compared to chlorine or fluorine, enabling faster nucleophilic substitutions. Iodo analogs (e.g., in ) are rarer due to higher cost and instability .
- Functional Groups : The nitro group in the target compound enhances electrophilicity but may reduce solubility compared to methoxy or hydroxyl groups in analogs like PBY1403191 () .
Thermodynamic and Spectroscopic Data
- NMR Trends : tert-Butyl carbamate protons resonate at ~1.4 ppm (singlet, 9H) in 1H NMR. Bromine and nitro groups deshield adjacent protons, causing downfield shifts (e.g., 8.5–9.0 ppm for pyridine protons) .
- Stability : Nitro groups in the target compound may reduce thermal stability compared to methoxy-substituted analogs (), which are stable up to 150°C .
Biological Activity
Tert-Butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural sciences. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 332.01 g/mol. The compound features a pyridine ring substituted with two bromine atoms at the 2 and 6 positions and a nitro group at the 3 position, along with a tert-butyl carbamate moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : The bromine and nitro groups can influence the binding affinity to various enzymes, potentially altering their activity.
- Receptor Modulation : Interaction with receptors involved in signaling pathways may lead to changes in cellular responses.
These interactions suggest that the compound could play a role in modulating biological pathways related to cell growth, apoptosis, or immune responses.
Antimicrobial Properties
Research indicates that this compound may exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and fungal proliferation. The presence of halogens (bromine) and nitro groups is often associated with increased antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Antiviral Activity
Preliminary studies suggest potential antiviral activity against various viruses. For example, compounds structurally related to this compound have demonstrated efficacy in inhibiting viral replication through mechanisms involving host cell interaction and modulation of viral entry pathways.
Table 1: Summary of Biological Activities
| Activity | Observation | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Potential inhibition of viral replication | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.
- Antiviral Research : Another investigation focused on the antiviral properties of related compounds against dengue virus. The study highlighted that structural modifications could enhance binding affinity to viral proteins, providing insights into drug design for antiviral therapies.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing tert-Butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sequential functionalization of a pyridine scaffold. First, introduce the tert-butyl carbamate group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using Boc-anhydride). Subsequent bromination with agents like PBr₃ or NBS (N-bromosuccinimide) at 0–25°C ensures regioselective dibromination at the 2- and 6-positions. Nitration is achieved using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to prevent over-nitration. Monitor intermediates via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., nitro and bromo groups). The deshielded pyridinium proton near the nitro group typically appears downfield (δ 8.5–9.5 ppm).
- X-ray crystallography : Use SHELXL for refinement to resolve structural ambiguities, especially bromine/nitro group orientation. Single-crystal diffraction at 100 K improves resolution .
- IR spectroscopy : Confirm the carbamate C=O stretch (~1680–1720 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ and ~1350 cm⁻¹) .
Q. How should this compound be stored to maintain stability?
- Methodology : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Use molecular sieves (3Å) to avoid hydrolysis of the carbamate group. Stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify degradation products .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed in derivatives of this compound?
- Methodology : Regioselectivity is influenced by electronic and steric factors. Computational tools (DFT calculations) predict bromine addition at electron-deficient positions. Experimentally, use directing groups (e.g., nitro) to favor para/ortho bromination. For example, in related dibromopyridines, bromination at the 2- and 6-positions is favored due to nitro group deactivation of adjacent sites .
Q. What crystallographic challenges arise when resolving structures of halogenated nitro-pyridines, and how are they mitigated?
- Methodology : Heavy atoms (Br) cause absorption errors and weak diffraction. Use Mo-Kα radiation (λ = 0.71073 Å) for better penetration. Apply multi-scan absorption corrections (SADABS) and refine anisotropic displacement parameters. For twinned crystals, SHELXD can deconvolute overlapping reflections .
Q. How should conflicting computational and experimental data on molecular geometry be reconciled?
- Methodology : Compare DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G*) with X-ray data. Discrepancies in bond angles/lengths often arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···O contacts) influencing conformation .
Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?
- Methodology : Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during carbamate formation. For diastereomeric resolution, use chiral HPLC columns (Chiralpak IA/IB) with hexane/isopropanol mobile phases. Confirm enantiopurity via circular dichroism (CD) spectroscopy .
Data Contradiction Analysis
Q. How can discrepancies in reported melting points or solubility data be resolved?
- Methodology : Variations often stem from polymorphic forms or impurities. Perform DSC (differential scanning calorimetry) to identify polymorph transitions. Solubility studies in DMSO/water mixtures (shake-flask method) at 25°C under standardized pH control (e.g., PBS buffer) improve reproducibility .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
